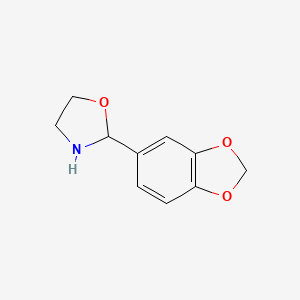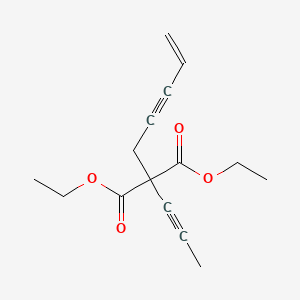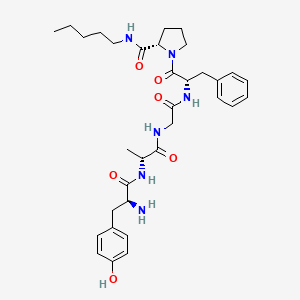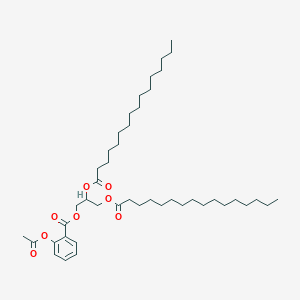
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate is a complex organic compound with the molecular formula C({23})H({42})O(_{6}) . . This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with glycerol in the presence of an acid catalyst to form glycerol 1-hexadecanoate . This intermediate is then reacted with acetic anhydride to produce the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
- Hydrolysis : Breaking down the ester bonds in the presence of water and an acid or base catalyst.
- Oxidation : The hydrocarbon chains can be oxidized to form carboxylic acids.
- Reduction : The ester groups can be reduced to alcohols under specific conditions.
- Hydrolysis : Acidic or basic conditions with water.
- Oxidation : Strong oxidizing agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride.
- Hydrolysis : Produces hexadecanoic acid and glycerol.
- Oxidation : Forms carboxylic acids.
- Reduction : Yields alcohols.
Scientific Research Applications
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has several applications in scientific research:
- Chemistry : Used as a model compound in studying esterification and hydrolysis reactions.
- Biology : Investigated for its role in lipid metabolism and as a component of biological membranes.
- Medicine : Explored for its potential in drug delivery systems due to its amphiphilic nature.
- Industry : Utilized in the production of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate involves its interaction with lipid bilayers and enzymes. The ester bonds can be hydrolyzed by lipases, releasing fatty acids and glycerol, which are then metabolized through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compared to similar compounds, 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has longer hydrocarbon chains, which can influence its physical properties, such as melting point and solubility. This makes it particularly useful in applications requiring specific lipid characteristics.
Properties
CAS No. |
64704-02-5 |
|---|---|
Molecular Formula |
C44H74O8 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C44H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34-42(46)49-36-39(37-50-44(48)40-32-30-31-33-41(40)51-38(3)45)52-43(47)35-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30-33,39H,4-29,34-37H2,1-3H3 |
InChI Key |
UVEHLTODYRIJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC=CC=C1OC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


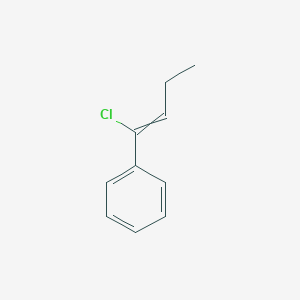


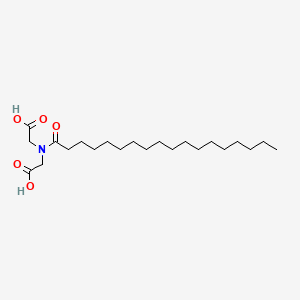

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
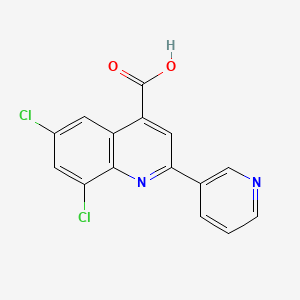
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
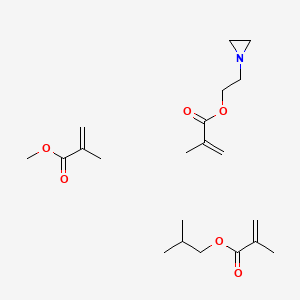
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
